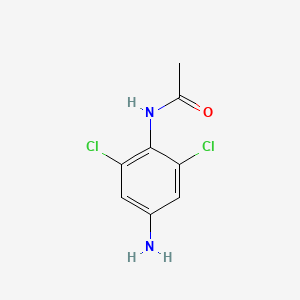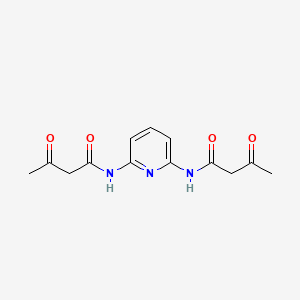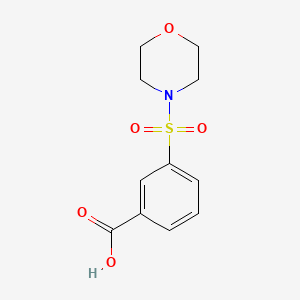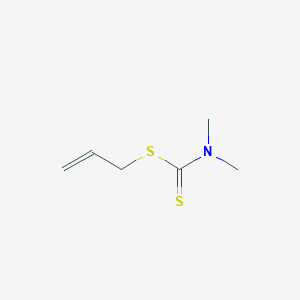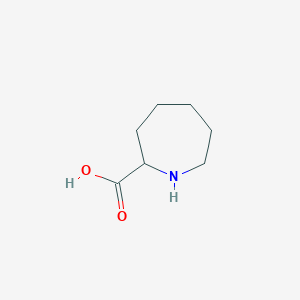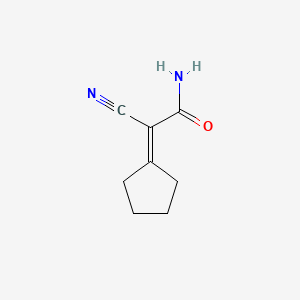
2-Cyano-2-cyclopentylideneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-cyclopentylideneacetamide (CPCA) is a cyclic, nitrogen-containing compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis, as a catalyst, and as a ligand in coordination chemistry. CPCA has been studied extensively due to its interesting properties, such as its ability to form stable complexes with a variety of metal ions, its strong Lewis acidity, and its high reactivity.
Aplicaciones Científicas De Investigación
Antimicrobial Agent Synthesis : 2-Cyano-N-arylacetamide, a derivative of 2-Cyano-2-cyclopentylideneacetamide, has been used to synthesize various nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds have shown significant antimicrobial activity against strains of Gram bacteria and fungi (Ewies & Abdelsalaam, 2020).
Synthesis of Bivalent Palladium and Platinum Cyanoximates : Cyanoximes, including 2-cyano-2-isonitrosoacetamide and related compounds, have been synthesized and characterized for their structure and biological activity. Some of these compounds exhibited antiproliferative activity against human cervical cancer HeLa cell lines (Eddings et al., 2004).
Antitumor Activity : Compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been synthesized and evaluated for their antitumor activities. Many of these compounds revealed high inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Shams et al., 2010).
Heterocyclic Compound Synthesis : 2-Cyano-N-(2-hydroxyethyl) acetamide, related to this compound, is an important intermediate in the synthesis of various synthetically useful and novel heterocyclic systems (Gouda et al., 2015).
Synthesis of Antimicrobial and Surface Active Agents : Novel thiazole, oxazole, pyrimidine, and pyridazine derivatives bearing a sulfonamide moiety and derived from 2-Cyano-N-octadecylacetamide have been synthesized and evaluated for their antimicrobial and surface activities, showing significant results (El-Sayed & Ahmed, 2016).
Mecanismo De Acción
Target of Action
It is known that this compound is a useful reactant for the preparation of spiro-substituted hydronicotinamides .
Mode of Action
It is known that the compound can participate in various chemical reactions due to the presence of the cyano and carbonyl groups . These groups can react with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
It is known that the compound can participate in the synthesis of various heterocyclic compounds , which can potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may affect its bioavailability.
Result of Action
It is known that the compound can participate in the synthesis of various heterocyclic compounds , which can potentially have various molecular and cellular effects.
Action Environment
It is known that the compound should be stored at temperatures between 0-5°c , suggesting that temperature may affect its stability.
Análisis Bioquímico
Biochemical Properties
2-Cyano-2-cyclopentylideneacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of spiro-substituted hydronicotinamides . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of polygalacturonase in fruit extracts, enhancing the sensitivity and simplicity of the assay . This indicates its potential impact on enzyme activity and cellular metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to form stable complexes with target molecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage optimization to achieve desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation and activity within different cellular compartments .
Propiedades
IUPAC Name |
2-cyano-2-cyclopentylideneacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZHIRVXUSGBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)N)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294811 |
Source


|
| Record name | 2-cyano-2-cyclopentylideneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-61-6 |
Source


|
| Record name | 875-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyano-2-cyclopentylideneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

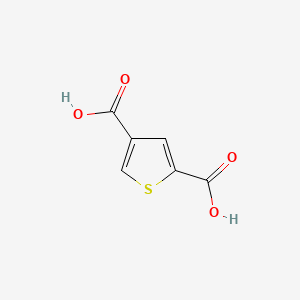
![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)
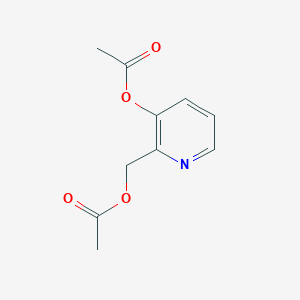
![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)



